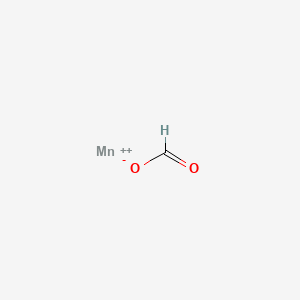

Formic acid, manganese salt

Description

Significance and Scope in Contemporary Chemical Science

The significance of manganese(II) formate (B1220265) in modern chemical science stems primarily from its utility in materials synthesis, its diverse coordination chemistry, and its emerging catalytic functions. Researchers have extensively studied its properties to develop advanced materials with tailored structures and functions.

Precursor for Advanced Materials A primary application of manganese(II) formate is its role as a precursor for the synthesis of manganese oxides (such as Mn₂O₃ and Mn₃O₄). telkomuniversity.ac.id Through controlled thermal decomposition, manganese formate can be converted into manganese oxide nanoparticles while retaining a porous, sponge-like structure. The temperature of this heat treatment is a critical parameter, as it influences the morphology and porosity of the final oxide material. For instance, thermal decomposition of nanostructured manganese carbonate, a related precursor, has been shown to yield MnO and Mn₂O₃ nanoparticles, with the final product depending on the atmosphere (argon or air). chemicalpapers.com This method is valuable for creating materials for applications in catalysis and energy storage. telkomuniversity.ac.idbohrium.com

Metal-Organic Frameworks (MOFs) and Porous Materials Manganese(II) formate is a fundamental component in the construction of metal-organic frameworks (MOFs). These materials are characterized by their crystalline, porous structures, which give them potential applications in gas storage and separation. Research has demonstrated the synthesis of a microporous manganese formate that exhibits permanent porosity and highly selective gas sorption properties, adsorbing gases like H₂ and CO₂ but excluding N₂. acs.org

The compound can form perovskite-like frameworks with the general formula [A][Mn(HCOO)₃], where 'A' is a cation like dimethylammonium, formamidinium, or acetamidinium (B1228376). rsc.orgcambridge.orgrsc.org These frameworks often exhibit interesting physical properties, including structural phase transitions triggered by the ordering of the guest cations within the framework's cavities. rsc.org For example, the compound [CH₃C(NH₂)₂][Mn(HCOO)₃] crystallizes in a perovskite-like structure and undergoes a phase transition at 304 K. rsc.orgresearchgate.net The ability to substitute different cations allows for the fine-tuning of the structural and physical properties of these MOFs. cambridge.org

Detailed Research on Crystal Structures The crystal structure of manganese(II) formate and its derivatives has been a subject of detailed investigation. The common dihydrate, Mn(HCOO)₂·2H₂O, crystallizes in the monoclinic space group P2₁/c. jps.jp Its structure contains two distinct types of manganese ions: one coordinated by six carboxyl oxygen atoms and another coordinated by two carboxyl oxygen atoms and four water molecules, both forming octahedral geometries. jps.jp

More complex, three-dimensional frameworks have also been synthesized. A chiral cubic framework, Na₃[Mn₃(HCOO)₉], was obtained via solvothermal synthesis and features triangular Mn₃ building blocks. acs.org Another study reported a manganese(III) formate framework, Mn(HCOO)₃, which was capable of trapping carbon dioxide, formic acid, and water molecules within its crystal lattice. nih.gov These studies highlight the rich structural chemistry of manganese formates, which is driven by the versatile coordination modes of the formate ligand.

Interactive Table 2: Summary of Crystal Structures of Manganese Formate Frameworks

| Compound | Crystal System | Space Group | Key Structural Feature | Source(s) |

|---|---|---|---|---|

| Mn(HCOO)₂·2H₂O | Monoclinic | P2₁/c | Two distinct octahedral Mn²⁺ environments. | jps.jp |

| [CH₃C(NH₂)₂][Mn(HCOO)₃] | Orthorhombic | Imma | Perovskite-like framework with acetamidinium guest cations. | rsc.orgresearchgate.net |

| [(CH₃)₂NH₂][Mn(HCOO)₃] | Rhombohedral | R-3c | Perovskite structure with dimethylammonium cations. | cambridge.org |

| Na₃[Mn₃(HCOO)₉] | Cubic | P2₁3 | Chiral 3D framework with triangular Mn₃ units. | acs.org |

Catalytic Activity Manganese(II) formate is also gaining recognition for its catalytic potential. Manganese-based pincer complexes have been shown to be effective catalysts for the hydrogenation of bicarbonates to formates and the reverse reaction, the dehydrogenation of formates. researchgate.net This reversible process is of great interest for chemical hydrogen storage, presenting a potential cycle for a circular carbon and hydrogen economy. researchgate.net Studies have shown that manganese complexes can catalyze formic acid dehydrogenation to produce hydrogen and carbon dioxide, a key step in releasing stored hydrogen. researchgate.netrsc.org The efficiency of these catalytic systems can be influenced by additives and reaction conditions, such as pH.

Thermal and Magnetic Properties The thermal decomposition of manganese(II) formate and its related MOFs is a well-studied process. Thermogravimetric analysis (TGA) typically shows a multi-step weight loss. For perovskite-like structures, the first step often corresponds to the loss of the guest amine and a formate group, forming an intermediate Mn(HCOO)₂. rsc.orgmdpi.com The second major step is the decomposition of this intermediate into manganese oxides. rsc.org The decomposition of the dihydrate begins with the loss of water, followed by the breakdown of the formate structure at higher temperatures, around 315°C, to yield manganese oxide and carbon monoxide. sciencemadness.org

The magnetic properties of manganese formate compounds are also an active area of research. Many of these materials exhibit antiferromagnetic behavior at low temperatures. ontosight.aiacs.org For example, the chiral framework Na₃[Mn₃(HCOO)₉] shows antiferromagnetic interactions, while the perovskite-like framework [CH₃C(NH₂)₂][Mn(HCOO)₃] displays weak ferromagnetism below 9.0 K. acs.orgrsc.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14998-38-0 |

|---|---|

Molecular Formula |

CHMnO2+ |

Molecular Weight |

99.955 g/mol |

IUPAC Name |

manganese(2+);formate |

InChI |

InChI=1S/CH2O2.Mn/c2-1-3;/h1H,(H,2,3);/q;+2/p-1 |

InChI Key |

KRGWXMCMZFLAAO-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Control of Morphology

Direct Synthesis Routes

A straightforward and common method for producing manganese(II) formate (B1220265) involves the direct reaction of manganese compounds with formic acid.

Reaction of Manganese Dioxide with Formic Acid

One of the most direct and classical methods for synthesizing manganese(II) formate is the reaction of manganese dioxide (MnO₂) with formic acid (HCOOH). sciencemadness.org This process is valued for its simplicity and the use of readily available reagents. In a typical procedure, battery-grade manganese dioxide is mixed with an excess of formic acid (often an 80% aqueous solution) and water. sciencemadness.org The reaction is characterized by vigorous bubbling, which is the evolution of carbon dioxide, and this effervescence typically subsides within about ten minutes. The resulting product is manganese(II) formate dihydrate, which forms as monoclinic red crystals. sciencemadness.org Anhydrous manganese(II) formate can be subsequently obtained by recrystallizing the dihydrate from hot formic acid. sciencemadness.org

The chemical equation for this reaction is: MnO₂ + 2HCOOH → Mn(HCOO)₂ + H₂O₂ The hydrogen peroxide formed then reacts with more formic acid: H₂O₂ + HCOOH → 2H₂O + CO₂

Optimization of Reaction Parameters and Stoichiometry

Optimizing the reaction parameters is crucial for maximizing the yield and purity of manganese(II) formate. The stoichiometry of the reactants plays a significant role. Using an excess of formic acid ensures the complete conversion of the manganese dioxide. sciencemadness.org The concentration of the formic acid and the amount of water used can affect the reaction rate and the crystallization process. sciencemadness.org For instance, while various concentrations of formic acid can be used, the yield and the energy required for subsequent evaporation of the solution will be affected. sciencemadness.org

Some alternative direct synthesis approaches have also been explored. One historical method involved boiling starch with manganese dioxide and diluted sulfuric acid, followed by saturation with lead carbonate to obtain lead formate, which was then used to produce formic acid. sciencemadness.org Another procedure involves reacting a slurry of higher manganese oxides with a mixture of formic acid and hydrogen peroxide to facilitate the reduction of manganese and formation of the formate salt. sciencemadness.org

Precipitation-Based Synthesis

Precipitation methods offer greater control over the particle size and purity of the final product, which is particularly important when the manganese formate is intended as a precursor for nanostructured materials. rsc.org

Controlled Precipitation from Manganese(II) Acetate (B1210297)

A well-controlled laboratory synthesis of manganese(II) formate involves a precipitation reaction using manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) as the manganese source. rsc.org In this method, manganese(II) acetate tetrahydrate is dissolved in a solvent, typically anhydrous ethanol (B145695), to form a clear solution. rsc.orgrsc.org Formic acid is then added to this solution, leading to the immediate formation of a white precipitate of manganese(II) formate. rsc.orgrsc.org The precipitate is then collected by centrifugation or filtration, washed multiple times with ethanol, and dried. rsc.orgrsc.org This technique is advantageous for producing manganese formate with a more controlled morphology, which can serve as a precursor for creating nanostructures.

Influence of Precipitation Parameters on Particle Morphology and Purity

The morphology and purity of the precipitated manganese formate are significantly influenced by several key parameters. The concentration of formic acid is a critical factor affecting the size of the manganese formate precipitates. rsc.org Studies have shown that a moderate concentration of formic acid leads to the formation of ellipsoidal manganese formate particles. rsc.org The choice of solvent also plays a role; the low solubility of manganese formate in ethanol facilitates its precipitation. rsc.org

The temperature and duration of any subsequent heat treatment or solvothermal processing of the precipitate also have a profound impact on the final morphology. rsc.orgnih.gov For instance, the morphology of sponge-like manganese oxide structures, which can be synthesized from a manganese formate precursor, is largely retained from the precursor's morphology. rsc.orgnih.gov Therefore, controlling the initial precipitation conditions is essential for tailoring the properties of the final manganese-based materials.

| Parameter | Influence on Morphology and Purity | Reference |

|---|---|---|

| Concentration of Formic Acid | Affects the size of the manganese formate precipitates. Moderate concentrations can lead to ellipsoidal particles. | rsc.org |

| Solvent | Low solubility of manganese formate in solvents like ethanol promotes efficient precipitation. | rsc.org |

| Heat Treatment Temperature | Influences the morphology and crystallinity of the final product when the precursor is decomposed. | rsc.org |

| Solvothermal Time | Longer solvothermal treatment of the precipitate can lead to the formation of larger, more crystalline structures. | rsc.orgnih.gov |

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are advanced techniques used to synthesize crystalline materials from substances in a heated and pressurized solvent. These methods offer excellent control over the size, shape, and crystallinity of the resulting particles.

Solvothermal treatment of precipitated manganese formate precursors is a powerful tool for controlling the morphology of the material. This process involves heating the manganese formate in a sealed vessel, often a Teflon-lined autoclave, at elevated temperatures for a specific duration. nih.gov Research has demonstrated that this treatment can preserve the ellipsoidal morphology of the precipitated manganese formate particles. Furthermore, as the solvothermal process continues, larger, well-defined crystals of manganese formate can be formed, which can then be thermally decomposed to create sponge-like manganese oxide structures with high surface area and crystallographic symmetry. rsc.orgnih.gov

Hydrothermal synthesis, a subset of solvothermal synthesis where water is the solvent, has also been employed to produce various manganese oxide nanostructures. nih.govmdpi.comcambridge.org These methods involve the reaction of manganese salts, such as manganese sulfate (B86663) (MnSO₄) and potassium permanganate (B83412) (KMnO₄), in an aqueous solution under heat and pressure. nih.govcambridge.org By carefully controlling parameters like temperature, reaction time, and the presence of surfactants or other additives, researchers can synthesize manganese oxides with diverse morphologies, including nanorods, nanowires, and urchin-like structures. cambridge.org While these methods are typically used to create manganese oxides directly, the underlying principles of controlled crystallization under pressure and temperature are also applicable to the synthesis of precursor compounds like manganese formate. For example, perovskite-like manganese formate frameworks have been successfully synthesized using solvothermal methods. rsc.org

| Synthetic Method | Starting Materials | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Direct Synthesis | Manganese dioxide, Formic acid | Room temperature, stirring | Simple, uses readily available reagents. | sciencemadness.org |

| Precipitation | Manganese(II) acetate, Formic acid, Ethanol | Room temperature, precipitation | Better control over particle size and purity. | rsc.org |

| Solvothermal/Hydrothermal | Precipitated manganese formate or Manganese salts (e.g., MnCl₂·4H₂O, MnSO₄) | Elevated temperature and pressure in a sealed vessel. | Excellent control over morphology and crystallinity. | nih.govrsc.org |

Solvothermal Treatment for Morphology Control of Precursors

Solvothermal treatment is a highly effective method for controlling the morphology of manganese formate precursors, which in turn dictates the structure of manganese oxide materials derived from them. This technique involves heating a manganese formate precursor in a sealed vessel containing a solvent at elevated temperatures.

Research has shown that the morphology of a manganese formate precursor, often prepared via precipitation, can be preserved and translated into the final manganese oxide product after thermal decomposition. analchemres.org For instance, ellipsoidal manganese formate particles, when subjected to a moderate solvothermal treatment (e.g., at 200°C), decompose to form manganese oxide (Mn₃O₄) while retaining a sponge-like, porous structure. analchemres.orgnih.gov This morphological retention is crucial for creating materials with high surface areas.

The conditions of the solvothermal process are critical. Key findings indicate:

The crystal growth of manganese formate during the solvothermal process often occurs via an Ostwald ripening mechanism, where smaller particles dissolve and deposit onto larger ones, leading to the formation of more uniform, spherical particles. rsc.org

The duration of the solvothermal treatment influences the final structure. Longer treatment times can lead to larger, more symmetrical crystalline structures. rsc.org

The temperature of the subsequent heat treatment for decomposition must be carefully controlled. While 200°C has been shown to be effective for creating porous Mn₃O₄, higher temperatures (e.g., 350°C) can cause the porous structure to collapse, resulting in larger, less porous particles. analchemres.org

The table below summarizes the effect of preparation parameters on the morphology of materials derived from manganese formate precursors.

| Parameter | Condition | Effect on Morphology | Source |

| Synthesis Method | Precipitation followed by Solvothermal Treatment | Controls the growth of manganese formate, allowing for the creation of sponge-like hausmannite (Mn₃O₄) structures. | nih.govrsc.org |

| Solvothermal Time | Increasing duration | Leads to the formation of larger, more defined sponge-like structures with crystallographic symmetry. | rsc.org |

| Heat Treatment Temp. | 200°C | Decomposition of manganese formate to porous, sponge-like Mn₃O₄, largely retaining the precursor's morphology. | analchemres.orgnih.govrsc.org |

| Heat Treatment Temp. | 350°C | Leads to the collapse of the porous structure, forming larger, less porous particles. | analchemres.org |

| Formic Acid Conc. | Moderate (e.g., 0.68 M) | The morphology of the sponge-like Mn₃O₄ is effectively retained from the manganese formate precursor. | rsc.org |

Solvothermal Synthesis of Specific Frameworks (e.g., Na₃[Mn₃(HCOO)₉])

Solvothermal synthesis is also employed to create complex metal-organic frameworks (MOFs) where manganese ions are linked by formate groups. These frameworks can exhibit unique, porous, three-dimensional structures. An example of such a complex framework is the perovskite-like structure, Na₃[Mn₃(HCOO)₉].

While specific synthesis details for Na₃[Mn₃(HCOO)₉] are not broadly documented in general literature, the general principles for forming manganese formate-based MOFs via solvothermal methods are well-established. rsc.org The synthesis typically involves the reaction of a manganese salt (like manganese(II) chloride or acetate) with a source of formate, such as formic acid or an organic solvent like N,N-dimethylformamide (DMF), which can decompose to provide formate ligands under solvothermal conditions.

Research into related homoleptic manganese formates has shown that these materials can exhibit interesting magnetic properties, such as long-range antiferromagnetic ordering, due to the specific arrangement of manganese ions within the crystalline framework. rsc.org The synthesis parameters, such as temperature, pressure, and solvent choice, are critical in directing the assembly of these intricate structures. analchemres.orgresearchgate.net

Hydrothermal Techniques for Nanomaterial Fabrication

Hydrothermal synthesis, a variation of the solvothermal method where water is the solvent, is widely used to fabricate manganese-based nanomaterials with controlled morphologies. This technique allows for the synthesis of various manganese oxides directly from manganese salt precursors under controlled temperature and pressure.

The morphology of the resulting nanomaterials is highly dependent on the reaction conditions. By adjusting parameters such as the type of manganese precursor, reaction temperature, and time, a variety of nanostructures can be achieved. For instance, different manganese salts have been shown to yield distinct morphologies.

The table below illustrates how different manganese precursors can lead to different manganese dioxide (MnO₂) morphologies under specific hydrothermal conditions.

| Precursor | Hydrothermal Temp. | Resulting MnO₂ Morphology | Source |

| Mn(CH₃COO)₂·4H₂O | 80°C | Tennis-like microspheres composed of nanorods. | |

| MnCl₂·4H₂O | 80°C | Chestnut shell-shaped microspheres. | |

| MnSO₄·H₂O | 80°C | Sea urchin-like microspheres. |

A related technique, the Microwave-Assisted Hydrothermal (MAH) method, offers an alternative that is noted for being rapid and energy-efficient, allowing for the synthesis of highly crystalline materials in shorter times.

Mechanochemical Synthesis as an Alternative Approach

Mechanochemical synthesis, which involves using mechanical force (e.g., ball-milling) to induce chemical reactions, presents a solvent-free, clean, and rapid alternative to traditional solution-based methods. analchemres.org This approach has been successfully applied to the synthesis of manganese-based compounds and frameworks.

When used to produce manganese formate-based frameworks, mechanochemical synthesis often yields polycrystalline powders with smaller crystallite sizes compared to the single crystals that can be obtained via solvothermal methods. analchemres.org This difference in crystallinity can impact the material's properties, such as its magnetic behavior, due to a higher prevalence of surface defects. analchemres.org The technique is particularly advantageous for its operational simplicity and for avoiding the use of potentially hazardous organic solvents. Research has demonstrated its effectiveness in generating manganese nucleophiles directly from unactivated manganese metal and in preparing various metal-phosphonate frameworks.

Synthesis of Anhydrous Versus Hydrated Forms

Manganese(II) formate can exist in both hydrated and anhydrous forms, with the dihydrate (Mn(HCOO)₂·2H₂O) being the more commonly encountered form due to its stability and solubility in water. analchemres.org The synthesis method plays a crucial role in determining which form is produced.

The dihydrate typically forms as monoclinic red or pale pink crystals when synthesized from an aqueous solution at room temperature. The anhydrous form can be prepared through several routes:

Recrystallization: The anhydrous salt can be obtained by recrystallizing the hydrated form from hot formic acid.

Solvothermal Synthesis: Direct solvothermal synthesis can yield the anhydrous manganese(II) formate. rsc.org

Dehydration: The anhydrous form can be produced by the controlled thermal dehydration of the dihydrate. This transformation can sometimes occur while preserving the single-crystal character of the material, a rare phenomenon for coordination compounds. rsc.org

The synthesis of precursor compounds like manganese(II) acetate also involves different hydration states (anhydrous, dihydrate, and tetrahydrate), which can influence subsequent reactions.

Crystallography and Structural Elucidation

Crystal Structure Characterization

The crystal structure of manganese(II) formate (B1220265) is not monolithic; it presents in different forms, primarily as a dihydrate and an anhydrous version, each with distinct structural arrangements. Furthermore, in the context of hybrid organic-inorganic perovskites, polymorphic phases have been identified, adding another layer of structural complexity.

Manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) has been definitively characterized using single-crystal X-ray diffraction. This analysis revealed that it crystallizes in the monoclinic system, specifically in the P2₁/c space group. The structure is notable for featuring two distinct manganese(II) ion environments. In one environment, the Mn(II) ion is octahedrally coordinated to six oxygen atoms, each from a different formate group. The second type of Mn(II) ion is also in an octahedral environment but is coordinated to two oxygen atoms from formate ligands and four oxygen atoms from water molecules.

The anhydrous form of manganese(II) formate can be produced through methods such as solvothermal recrystallization from formic acid. The transition from the hydrated to the anhydrous form involves the removal of the coordinated water molecules, leading to a different crystalline arrangement.

Table 1: Crystallographic Data for Manganese(II) Formate Dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination of Mn(II) Ion 1 | Octahedral (to six formate oxygen atoms) |

| Coordination of Mn(II) Ion 2 | Octahedral (to two formate oxygen atoms and four water oxygen atoms) |

In the context of hybrid organic-inorganic perovskites with the general formula [AH]Mn(HCOO)₃, where [AH]⁺ is an organic cation, manganese(II) formate frameworks can exhibit temperature-dependent structural phase transitions. A notable example is the formamidinium-containing compound, [NH₂-CH⁺-NH₂][Mn(HCOO)₃], which undergoes a reversible transition from a high-temperature rhombohedral phase (space group R3̅c) to a low-temperature monoclinic phase (space group C2/c). acs.org This transition is primarily driven by the ordering and disordering of the formamidinium cations located within the cavities of the manganese-formate framework. acs.org At higher temperatures, the organic cations are dynamically disordered, while at lower temperatures, they settle into a more ordered arrangement, causing a change in the crystal symmetry. acs.org

Table 2: Phase Transition in [NH₂-CH⁺-NH₂][Mn(HCOO)₃]

| Temperature | Crystal Phase | Space Group |

|---|---|---|

| High Temperature | Rhombohedral | R3̅c |

| Low Temperature | Monoclinic | C2/c |

Coordination Chemistry of Manganese(II) Formate Frameworks

Across various manganese(II) formate structures, a consistent feature is the octahedral coordination environment of the manganese(II) ions. acs.orgacs.org The Mn²⁺ centers are typically surrounded by six oxygen atoms originating from the formate ligands. acs.org This six-coordinate geometry is a stable arrangement for the Mn(II) ion, which has a d⁵ electron configuration. researchgate.net The Mn-O bond distances in these octahedra are a key structural parameter, with a mean distance of approximately 2.177 Å reported in some structures. acs.org

The formate ion (HCOO⁻) acts as a versatile bidentate ligand, bridging adjacent manganese(II) centers to construct the extended framework. It can adopt several coordination modes, with the most common being the anti-anti configuration. acs.orgacs.org In this mode, the two oxygen atoms of the formate ligand coordinate to two different metal centers in a trans-like fashion with respect to the C-H bond of the formate. Another observed bridging mode is the syn-anti configuration. acs.org These different bridging modes influence the geometry and dimensionality of the resulting framework.

The ability of formate ligands to bridge Mn²⁺ centers in an anti-anti fashion is fundamental to the formation of three-dimensional frameworks with a perovskite-like architecture. acs.org These structures have the general formula [AH]Mn(HCOO)₃, where an organic cation [AH]⁺, such as dimethylammonium or formamidinium, is incorporated into the cavities of the anionic [Mn(HCOO)₃]⁻ framework. The Mn²⁺ ions and the bridging formate ligands create a network of interconnected octahedra, forming large cavities that accommodate the organic cations. acs.org The size and shape of the guest cation can significantly influence the structure and properties of these hybrid organic-inorganic perovskites.

Chiral Manganese(II) Formate Frameworks

Chiral manganese(II) formate frameworks have been successfully synthesized, often through solvothermal methods. researchgate.netacs.org A notable example is Na₃[Mn₃(HCOO)₉], which crystallizes in the chiral cubic space group P2₁3. researchgate.netacs.orgnih.gov Its structure is characterized by a three-dimensional framework built from trinuclear manganese units. researchgate.netacs.org The manganese(II) ions exhibit an octahedral coordination geometry, being surrounded by six oxygen atoms from six different formate ligands. researchgate.netacs.orgnih.gov

Another significant series of chiral manganese(II) formate frameworks is represented by the general formula [HONH₃][M(II)(HCOO)₃], where M can be Mn, Co, Ni, Zn, or Mg. acs.orgnih.gov These compounds are isostructural and crystallize in the nonpolar chiral orthorhombic space group P2₁2₁2₁. acs.orgnih.gov The structure of the manganese analogue, [HONH₃][Mn(HCOO)₃], consists of an anionic manganese formate framework with a 4⁹·6⁶ topology. acs.orgnih.gov The octahedral manganese centers are interconnected by formate ligands in an anti-anti coordination mode. The hydroxylammonium cations are located in the channels of the framework, where they form strong hydrogen bonds with the formate oxygen atoms. acs.orgnih.gov

Table 2: Crystallographic Data for Chiral Manganese(II) Formate Frameworks

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| Sodium Manganese Formate | Na₃[Mn₃(HCOO)₉] | Cubic | P2₁3 | 3D framework with triangular Mn₃ building blocks. researchgate.netacs.orgnih.gov |

| Hydroxylammonium Manganese Formate | [HONH₃][Mn(HCOO)₃] | Orthorhombic | P2₁2₁2₁ | Anionic framework with 4⁹·6⁶ topology; HONH₃⁺ in channels. acs.orgnih.gov |

A key structural feature of the chiral compound Na₃[Mn₃(HCOO)₉] is the presence of trinuclear building blocks. researchgate.netacs.org These units consist of three manganese(II) centers arranged in a triangular fashion. researchgate.netacs.orgnih.gov The Mn²⁺ ions within these triangular Mn₃ building blocks are bridged by formate ligands in a syn-anti coordination mode, with a Mn-Mn distance of 5.697(1) Å. researchgate.netacs.org This unique arrangement of interacting magnetic centers in a frustrated lattice contributes to the interesting magnetic properties of the material, including antiferromagnetic interactions at high temperatures and a field-dependent magnetic behavior below 40 K. researchgate.netacs.orgnih.gov The noncentrosymmetric nature of the syn-anti formate bridges allows for spin canting, leading to weak ferromagnetism. acs.orgnih.gov

Thermal Behavior and Decomposition Mechanisms

Thermogravimetric Analysis and Decomposition Pathways

Thermogravimetric analysis (TGA) is a key technique for elucidating the decomposition pathway of manganese(II) formate (B1220265). For the dihydrate form, Mn(HCOO)₂·2H₂O, the initial stage of decomposition involves the loss of its water of hydration. Following dehydration, the resulting anhydrous manganese(II) formate undergoes further decomposition at elevated temperatures.

The thermal degradation of anhydrous manganese(II) formate is marked by a significant weight loss corresponding to the decomposition of the formate ligands. This process typically occurs in a temperature range of 200°C to 268°C. Evolved gas analysis coupled with mass spectrometry (TGA-MS) has been instrumental in identifying the gaseous byproducts of this decomposition. While detailed mass spectrometry data for the decomposition of pure anhydrous manganese(II) formate is not extensively reported in the reviewed literature, studies on similar metal formates suggest that the primary gaseous products are carbon dioxide (CO₂) and water (H₂O).

| Decomposition Stage | Temperature Range (°C) | Gaseous Products |

| Dehydration (of dihydrate) | Lower Temperatures | H₂O |

| Decomposition (of anhydrous) | 200 - 268 | CO₂, H₂O (inferred) |

Note: The gaseous products for the anhydrous decomposition are inferred from typical metal formate decomposition behavior.

The solid residue remaining after the complete thermal decomposition of manganese(II) formate consists of manganese oxides. The specific oxide formed is influenced by factors such as the heating rate and the atmospheric conditions during decomposition. Common products include hausmannite (Mn₃O₄) and manganosite (MnO). The formation of these oxides is a critical aspect of utilizing manganese(II) formate as a precursor for the synthesis of manganese-based materials.

Kinetic Studies of Thermal Decomposition

Understanding the kinetics of the thermal decomposition of manganese(II) formate is essential for controlling the synthesis of manganese oxide materials. These studies provide valuable data on the reaction rates and the energy barriers associated with the decomposition process.

The activation enthalpy, a measure of the energy barrier that must be overcome for the decomposition to occur, is a crucial kinetic parameter. For the dehydration of manganese(II) formate dihydrate, a value of 17.2 ± 1.0 kcal mol⁻¹ has been determined through various methods rsc.org. This value corresponds to the energy required to remove the water molecules from the crystal lattice. The activation enthalpy for the subsequent decomposition of the anhydrous manganese formate, which involves the breaking of Mn-O and C-H/C-O bonds, is expected to be significantly different, though specific values for this stage were not found in the reviewed scientific literature.

Topotactic Transformations During Dehydration and Decomposition

Topotactic transformations are solid-state reactions where the crystal lattice of the product has a specific and predictable orientation relative to the crystal lattice of the reactant. This phenomenon is of particular interest in materials science as it allows for the synthesis of materials with controlled crystallographic orientations.

The dehydration of single crystals of manganese(II) formate dihydrate to anhydrous manganese(II) formate has been identified as a topotactic process . This means that the single-crystal character of the material is preserved during the removal of water molecules, which is a rare occurrence for coordination compounds . This structural relationship between the hydrated and anhydrous phases is remarkable given the significant rearrangement of the crystal structure that occurs. While the dehydration step exhibits topotaxy, further investigation is needed to determine if the subsequent decomposition of the anhydrous manganese formate to manganese oxides also proceeds via a topotactic mechanism.

Retention of Crystallinity During Water Loss

Manganese(II) formate typically exists in a hydrated form, most commonly as manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O). The initial step in its thermal decomposition involves the removal of these water molecules. A notable characteristic of this dehydration process is the ability of the compound to maintain its crystalline structure.

Research has demonstrated that single crystals of manganese(II) formate dihydrate can undergo dehydration to form anhydrous manganese(II) formate, Mn(HCOO)₂, while remarkably preserving their single-crystal character. This phenomenon, known as a single-crystal-to-single-crystal transformation, indicates that the removal of water molecules does not lead to a collapse of the crystal lattice into an amorphous state. The underlying crystal structure of the manganese formate is retained, which is a crucial factor for the subsequent formation of crystalline manganese oxides.

This retention of crystallinity during the initial phase of thermal decomposition is significant as it suggests that the structural framework of the anhydrous manganese(II) formate serves as a template for the subsequent decomposition into manganese oxides.

Morphology Preservation During Thermal Decomposition to Manganese Oxides

Following dehydration, further heating of anhydrous manganese(II) formate leads to its decomposition into manganese oxides. A key aspect of this transformation is the tendency for the resulting manganese oxide to inherit the morphology of the parent manganese formate crystal, a phenomenon known as pseudomorphism.

Influence of Thermal Treatment Parameters on Derived Material Properties

The properties of the manganese oxides derived from the thermal decomposition of manganese(II) formate are highly dependent on the parameters of the thermal treatment process. Key parameters that can be controlled to tailor the final material properties include the calcination temperature, the heating rate, and the atmosphere in which the decomposition takes place.

The calcination temperature plays a crucial role in determining the specific phase of the manganese oxide formed, as well as its crystallite size. Different manganese oxides, such as MnO, Mn₂O₃, and Mn₃O₄, are stable at different temperature ranges. For example, the thermal decomposition of manganese carbonate, another common precursor, shows that α-Mn₂O₃ is stable up to around 970°C, after which it transforms into Mn₃O₄ researchgate.net. The calcination temperature also influences the grain size of the resulting oxide particles; higher temperatures generally lead to larger grain sizes beilstein-journals.org.

The heating rate can also impact the microstructure of the final product. Rapid heating can lead to different microstructures compared to slow heating, as it affects the kinetics of the decomposition and the subsequent crystallization of the manganese oxide phases.

The atmosphere during calcination is another critical parameter. The decomposition of manganese precursors in an oxidizing atmosphere (like air or oxygen) will favor the formation of higher oxidation state manganese oxides, such as Mn₂O₃. Conversely, decomposition in a neutral (e.g., argon or nitrogen) or a reducing atmosphere can lead to lower oxidation state oxides like Mn₃O₄ or even MnO researchgate.netbeilstein-journals.orgpyro.co.za. The presence or absence of oxygen in the atmosphere directly influences the oxidation state of the manganese in the final product.

The interplay of these thermal treatment parameters allows for a significant degree of control over the phase, crystallinity, and morphology of the resulting manganese oxides.

| Parameter | Effect on Derived Material Properties |

| Calcination Temperature | Determines the specific manganese oxide phase (e.g., Mn₂O₃, Mn₃O₄). Higher temperatures generally lead to increased crystallinity and larger grain sizes. |

| Heating Rate | Influences the kinetics of decomposition and can affect the microstructure and grain size of the final oxide product. |

| Atmosphere | Controls the oxidation state of the manganese in the final product. Oxidizing atmospheres (e.g., air) favor higher oxidation states (e.g., Mn₂O₃), while neutral or reducing atmospheres favor lower oxidation states (e.g., Mn₃O₄, MnO). |

Spectroscopic Characterization Techniques

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. In the context of manganese formate (B1220265), these methods are instrumental in confirming the coordination of the formate ligand, analyzing the crystal structure, and observing reactions in real-time.

The coordination of the formate ligand to the manganese center can be confirmed by analyzing the stretching frequencies of the carboxylate group (COO-). The splitting of the asymmetric and symmetric COO- stretching vibrations is a key indicator of the binding mode. For instance, in the interaction of formic acid with amorphous manganese oxide, two peaks in the infrared region of 1340-1390 cm⁻¹ suggest a bidentate coordination of the formate species. researchgate.netacs.org A band gap of 224 cm⁻¹ between the symmetric (νsOCO) and asymmetric (νasOCO) stretching modes is indicative of a bridging configuration. researchgate.netacs.org

Different coordination modes of the formate ligand, such as syn-anti and anti-anti bridging, have been identified in various manganese formate-based coordination polymers. nih.gov For example, in compounds like [KMn(HCOO)₃]n, the formate ligands exhibit both syn–anti bridging (μ₄–η²:η²) and anti–anti chelating–bridging (μ₅–η³:η³) coordination modes. nih.gov The specific vibrational frequencies associated with these modes provide a spectroscopic fingerprint for the coordination environment of the manganese ion.

The interaction of free manganese oxide clusters with formic acid has been studied using infrared multiple-photon dissociation (IR-MPD) spectroscopy, revealing that clusters with two or more manganese atoms deprotonate the formic acid. nih.gov The resulting formate group's coordination is highly dependent on the cluster's size. nih.gov For example, DFT calculations show that for Mn₂O₂⁺, bidentate bridging and chelating configurations are nearly isoenergetic, while Mn₂O₄⁺ favors a bidentate chelating configuration. nih.govrsc.org In contrast, the larger Mn₄O₄⁺ cluster prefers a bidentate bridging configuration. nih.govrsc.org

| Compound/System | Vibrational Mode | Wavenumber (cm⁻¹) | Coordination Mode | Reference |

|---|---|---|---|---|

| Formic Acid on Amorphous Manganese Oxide | ν(OCO) | 1340-1390 | Bidentate | researchgate.netacs.org |

| Formic Acid on Amorphous Manganese Oxide | Δ(νasOCO - νsOCO) | 224 | Bridging | researchgate.netacs.org |

| [KMn(HCOO)₃]n | - | - | syn–anti bridging (μ₄–η²:η²) and anti–anti chelating–bridging (μ₅–η³:η³) | nih.gov |

| Mn₂O₂⁺-formate | - | - | Bidentate bridging and chelating | nih.govrsc.org |

| Mn₂O₄⁺-formate | - | - | Bidentate chelating | nih.govrsc.org |

| Mn₄O₄⁺-formate | - | - | Bidentate bridging | nih.govrsc.org |

Vibrational spectroscopy is crucial for elucidating the three-dimensional framework of manganese formate compounds. In perovskite-like metal-organic frameworks with the general formula [AH]Mn(HCOO)₃, where 'A' is a protonated amine, the ordering of the guest cations within the framework cavities can drive temperature-dependent structural phase transitions. For example, the formamidinium-containing compound, [NH₂-CH⁺-NH₂][Mn(HCOO)₃], undergoes a reversible transition from a high-temperature rhombohedral phase to a low-temperature monoclinic phase, which is directly linked to the ordering of the formamidinium cations.

The vibrational modes of the MnO₆ octahedra, which are the building blocks of many manganese oxides and formates, are typically observed in the 400-650 cm⁻¹ region of the Raman and IR spectra. nih.gov The analysis of these modes provides insights into the local environment and structural trends within the crystal lattice. nih.gov For instance, in manganese malonate, bands observed below 400 cm⁻¹ in the Raman spectrum are attributed to Mn–O stretching vibrations and metal–metal stretching modes, suggesting a short metal-metal separation. ias.ac.in

In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights. The interaction of formic acid with amorphous manganese oxide has been investigated using in situ Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netacs.org These studies reveal the formation of surface-bound formate species. researchgate.netacs.org Temperature-programmed desorption studies combined with in situ spectroscopy show that these formate species desorb as carbon dioxide from the surface at multiple binding sites. researchgate.netacs.org At temperatures exceeding 700 K, the formation of a K⁺···OC complex suggests that the bound species interacts with vacant sites related to framework oxygen and cation mobility. researchgate.netacs.org

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. wikipedia.org It is employed to analyze the phase purity, crystallinity, and detailed crystal structure of manganese formate and its derivatives.

Powder X-ray Diffraction (PXRD) is routinely used to assess the phase purity and crystallinity of synthesized manganese formate powders. rsc.org By comparing the experimental diffraction pattern with known standards, the presence of any impurity phases can be identified. researchgate.net For example, in the synthesis of a series of manganese formate perovskites, [AH]Mn[HCOO]₃, PXRD confirmed the formation of single-phase products. rsc.org The sharpness and intensity of the diffraction peaks provide an indication of the material's crystallinity; broad peaks are often indicative of poor crystallinity or nanocrystalline materials. rsc.org Quantitative phase analysis using PXRD can also determine the percentage of different crystalline phases and the amorphous content in a sample. uitm.edu.my

| Sample | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|

| AM-Mn-F | P6₃22 | 7.362 | 7.362 | 8.484 | rsc.org |

| MA-Mn-F | Pnma | 8.684 | 11.943 | 8.161 | rsc.org |

| AZE-Mn-F | Pnma | 8.681 | 12.313 | 8.882 | rsc.org |

| FA-Mn-F | C2/c | 13.819 | 8.702 | 8.477 | rsc.org |

| GUA-Mn-F | Pnna | 8.524 | 11.980 | 9.058 | rsc.org |

Single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information for crystalline materials like manganese(II) formate. Studies on manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) have revealed that it crystallizes in the monoclinic system with the space group P2₁/c. jps.jp This detailed analysis identified two distinct manganese(II) ions within the crystal lattice. jps.jp One Mn(II) ion is octahedrally coordinated to six oxygen atoms from six different formate groups, while the second Mn(II) ion is also in an octahedral environment but is coordinated to two oxygen atoms from formate ligands and four oxygen atoms from water molecules. jps.jp

The crystal structure of manganese(III) formate, obtained by reducing permanganate (B83412) with formic acid, revealed a three-dimensional framework of Mn(HCOO)₃ units that can trap carbon dioxide, formic acid, and water molecules in its crystal lattice. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | jps.jp |

| Space Group | P2₁/c | jps.jp |

| a (Å) | 8.86 | jps.jp |

| b (Å) | 7.29 | jps.jp |

| c (Å) | 9.60 | jps.jp |

| β (°) | 97.7 | jps.jp |

Magnetic Susceptibility Measurements (SQUID Magnetometry)

Superconducting Quantum Interference Device (SQUID) magnetometry is an essential technique for probing the magnetic properties of manganese formate. These measurements provide information on the magnetic ordering, spin state of the manganese ions, and the nature of magnetic interactions within the material.

For instance, studies on manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) have revealed complex magnetic behavior at low temperatures. aip.orgjps.jpjps.jpjps.jp The susceptibility of powdered samples of this compound follows the Curie-Weiss law in the hydrogen temperature range. aip.org However, deviations from this behavior are observed at helium temperatures, indicating the onset of magnetic ordering. aip.org Single-crystal susceptibility measurements have identified sharp peaks at 1.7 K and 3.7 K, suggesting multiple magnetic transitions. aip.orgjps.jp

The magnetic behavior of formamidinium manganese(II) formate has also been investigated, revealing it to be a weak ferromagnet with a critical temperature (T_c) of 8.0 K. acs.org The temperature dependence of the magnetization, measured under both zero-field-cooled (ZFC) and field-cooled (FC) conditions, confirms this magnetic ordering.

| Compound | Magnetic Behavior | Transition Temperature(s) (K) | Key Findings |

|---|---|---|---|

| Mn(HCOO)₂·2H₂O | Antiferromagnetic with complex transitions | ~1.7, ~3.7 | Multiple magnetic transitions observed in single crystals. |

| [NH₂-CH⁺-NH₂]Mn(HCOO)₃ | Weak Ferromagnet | 8.0 | Exhibits spontaneous magnetization below its critical temperature. |

Advanced Spectroscopic Methods

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species such as the Mn(II) ion (a d⁵ system). High-Field EPR (HFEPR) offers enhanced resolution, allowing for the precise determination of the spin Hamiltonian parameters, which describe the electronic environment of the manganese ion. These parameters include the g-factor, the zero-field splitting (ZFS) parameters (D and E), and the hyperfine coupling constant (A).

For manganese formate, EPR studies confirm the presence of Mn(II) ions. The spectra are characterized by a set of parameters that reflect the local symmetry of the manganese sites. In diluted crystals of manganese formate, the electronic splitting is notably large. aps.org The ZFS parameters provide information about the distortion of the coordination environment from perfect cubic symmetry.

| Parameter | Value (10⁻⁴ cm⁻¹) | Description |

|---|---|---|

| g | ~2.0 | Reflects the interaction of the electron spin with the external magnetic field. |

| D | 485 | Axial zero-field splitting parameter, indicating the magnitude of distortion along the principal axis. |

| E | ~110 | Rhombic zero-field splitting parameter, describing the asymmetry in the plane perpendicular to the principal axis. |

| A | ~91 | Isotropic hyperfine coupling constant, representing the interaction between the electron spin and the ⁵⁵Mn nuclear spin. |

Note: The values for D and E are from older literature and may vary with modern HFEPR techniques. aps.org

While direct NMR analysis of the paramagnetic manganese(II) formate is challenging due to significant line broadening, NMR spectroscopy can be employed to gain mechanistic insights into its formation and interaction with other molecules. For instance, NMR can be used to study the binding of the formate ligand to a manganese center in solution.

One such study utilized NMR to measure the paramagnetic effect of Mn(II) on the spin-lattice relaxation rates (1/T₁) of ¹³C and ¹H nuclei of formate. nih.gov By replacing Mg²⁺ with Mn²⁺ in an enzyme-nucleotide complex, the distances between the Mn(II) ion and the formate carbon and proton could be determined. nih.gov These distance measurements provide valuable information about the geometry of the metal-ligand interaction in the active site.

| Nucleus | Distance from Mn(II) in E·ATP·Mn²⁺·formate (Å) | Distance from Mn(II) in E·ADP·Mn²⁺·formate (Å) |

|---|---|---|

| Formate Carbon | 6.3 | 6.0 |

| Formate Proton | 7.4 | 7.1 |

Data from a study on formyltetrahydrofolate synthetase interactions. nih.gov

This application demonstrates how NMR can provide crucial data for understanding the coordination of the formate ligand to manganese, which is fundamental to the structure of formic acid, manganese salt.

UV-Visible spectroscopy probes the electronic transitions within a compound. For transition metal complexes like manganese(II) formate, the observed absorption bands are typically due to d-d electronic transitions and charge-transfer transitions.

The Mn(II) ion has a d⁵ electronic configuration. In a high-spin octahedral environment, the d-d transitions are spin-forbidden, resulting in very weak and pale-colored complexes. The hexaaquamanganese(II) ion, for example, exhibits a series of weak absorbance peaks in the visible region between 300 nm and 600 nm. docbrown.info

In addition to the weak d-d bands, more intense charge-transfer bands may appear in the UV region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

| Transition Type | Typical Wavelength Region | Intensity | Description |

|---|---|---|---|

| d-d transitions | Visible (300-600 nm) | Very weak (spin-forbidden) | Excitation of electrons between d-orbitals of the Mn(II) ion. |

| Ligand-to-Metal Charge Transfer (LMCT) | UV (<300 nm) | Strong | Electron transfer from formate orbitals to Mn(II) d-orbitals. |

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a compound. This analysis is crucial for confirming the empirical formula and validating the stoichiometry of newly synthesized materials, such as manganese formate and its derivatives.

For the perovskite metal formate framework [NH₂-CH⁺-NH₂]Mn(HCOO)₃, elemental analysis provides a direct confirmation of its composition. acs.org The experimentally determined weight percentages of the constituent elements are compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values validates the stoichiometry of the compound.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 20.43 | 20.21 |

| Hydrogen (H) | 3.41 | 3.38 |

| Nitrogen (N) | 11.92 | 11.79 |

Phase Transitions and Their Underlying Mechanisms

Temperature-Induced Phase Transitions

Temperature variations can induce significant and often reversible changes in the crystal structure of manganese formate (B1220265) derivatives. These transformations are primarily driven by the dynamic behavior of guest cations within the manganese-formate framework.

Reversible Rhombohedral to Monoclinic Transitions

Certain hybrid organic-inorganic perovskites based on manganese formate exhibit reversible phase transitions from a high-temperature rhombohedral phase to a low-temperature monoclinic phase. For instance, the formamidinium-containing compound, [NH₂-CH⁺-NH₂][Mn(HCOO)₃], undergoes a transition from the rhombohedral R3̅c space group to the monoclinic C2/c space group at approximately 335-340 K. acs.org This transition is directly associated with the ordering of the formamidinium cations within the cavities of the manganese-formate framework. acs.org Similarly, a manganese(II) formate framework with imidazolium (B1220033) cations transitions from a high-temperature tetragonal phase to a low-temperature monoclinic phase at around 435 K. nih.govresearchgate.net

The following table summarizes the crystallographic data for such a transition in [NH₂-CH⁺-NH₂][Mn(HCOO)₃]. acs.org

| Property | High-Temperature Phase | Low-Temperature Phase |

| Temperature | 355 K | 293 K |

| Crystal System | Rhombohedral | Monoclinic |

| Space Group | R3̅c | C2/c |

| a (Å) | 8.9194(3) | 15.179(1) |

| b (Å) | 8.9194(3) | 8.875(1) |

| c (Å) | 22.427(1) | 9.771(1) |

| β (deg) | 90 | 126.96(1) |

| Volume (ų) | 1544.7(1) | 1049.8(2) |

Order-Disorder Transitions of Guest Cations

The primary mechanism driving temperature-induced phase transitions in many hybrid manganese formate perovskites is the order-disorder dynamics of the guest cations. At higher temperatures, the guest cations, such as dimethylammonium (DMA⁺), formamidinium (FMD⁺), or 1,1-dimethylhydrazinium (DMHy⁺), are dynamically disordered within the cavities of the metal-formate framework. acs.orgacs.orgrsc.org As the temperature is lowered, these cations adopt a more ordered arrangement, often leading to a change in crystal symmetry. acs.orgacs.orgrsc.org

This ordering process is influenced by factors such as the size and shape of the cation and its ability to form hydrogen bonds with the formate framework. rsc.orgrsc.org For example, in [(CH₃)₂NH₂][Mn(HCOO)₃], the DMA⁺ cations are disordered at room temperature, but upon cooling, they become ordered, which is associated with a first-order phase transition. acs.org The transition temperature can be influenced by isotopic substitution, as seen in the deuterated analogue [(CH₃)₂ND₂][Mn(HCOO)₃], although the effect is minimal in the manganese compound. acs.org In the case of [DMHy]Mn(HCOO)₃, the ordering of the DMHy⁺ cations is accompanied by a rearrangement of hydrogen bonds and a significant distortion of the manganese-formate framework. rsc.orgrsc.org

Isosymmetric Phase Transitions in Hybrid Perovskite-Type Formates

A particularly unusual phenomenon observed in this class of materials is the isosymmetric phase transition, where the crystal structure undergoes a transition without changing its space group symmetry. A novel hybrid organic-inorganic formate perovskite, [DMHy]Mn(HCOO)₃, templated by the 1,1-dimethylhydrazinium (DMHy⁺) cation, exhibits such a transition. rsc.orgrsc.org This compound undergoes a first-order structural phase transition at 244.4 K on cooling and 283.0 K on heating, with both the high-temperature and low-temperature phases possessing the same monoclinic (P2₁/n) symmetry. rsc.orgrsc.org

This isosymmetric transition is linked to the ordering of the DMHy⁺ cations, a rearrangement of hydrogen bonds, and a pronounced distortion of the manganese-formate framework. rsc.org In the high-temperature phase, the DMHy⁺ cations are disordered over three equivalent positions. rsc.org Upon cooling, these cations become ordered, leading to changes in the geometry of the cavities within the framework. rsc.org

Pressure-Induced Phase Transitions

Applying external pressure is another effective means of inducing structural phase transitions in manganese formate frameworks. These transitions often involve significant changes in the crystal structure and can lead to amorphization at very high pressures.

For instance, high-pressure Raman studies on [H₃N(CH₂)₄NH₃][Mn₂(HCOO)₆] revealed two pressure-induced phase transitions. rsc.org The first occurs between 0.5 and 0.9 GPa, likely transforming the crystal into a trigonal paraelectric phase. rsc.org A second, first-order phase transition takes place between 1.3 and 1.9 GPa, which is characterized by an abrupt shift in Raman bands, suggesting a significant strengthening of the interactions between the guest cations and the manganese formate framework and a lowering of the crystal symmetry. rsc.org Beyond 3.4 GPa, the Raman bands become broad and weak, indicating the onset of amorphization. rsc.org

In dimethylammonium manganese formate (DMAMnF), a phase transition is initiated at approximately 3.4 GPa and is completed by 6 GPa, indicating its first-order nature. rsc.orgnih.gov This transition involves the ordering of the dynamically disordered hydrogen bonds due to the distortion of the formate cage. rsc.orgnih.gov At pressures beyond 7 GPa, the compound becomes highly disordered, approaching an amorphous state, which signifies a collapse of the formate network. rsc.orgnih.gov

The table below summarizes the pressure-induced phase transitions in select manganese formate compounds.

| Compound | Transition Pressure (GPa) | Observations |

| [H₃N(CH₂)₄NH₃][Mn₂(HCOO)₆] | 0.5 - 0.9 | Transformation to a likely trigonal paraelectric phase. rsc.org |

| 1.3 - 1.9 | First-order transition with lowering of crystal symmetry. rsc.org | |

| > 3.4 | Onset of amorphization. rsc.org | |

| Dimethylammonium manganese formate | 3.4 - 6.0 | First-order transition with ordering of hydrogen bonds. rsc.orgnih.gov |

| > 7.0 | Becomes highly disordered, approaching an amorphous state. rsc.orgnih.gov |

Electrical Properties Associated with Phase Transitions

The structural changes occurring during phase transitions in manganese formate derivatives have a direct impact on their electrical properties, leading to phenomena such as ferroelectricity and antiferroelectricity.

Ferroelectric and Antiferroelectric Behavior

Several hybrid formate perovskites, including those with manganese, are known to exhibit ferroelectric or antiferroelectric properties. aps.orgaps.org The emergence of ferroelectricity is often coupled with an order-disorder type structural transition. aps.orgaps.org The ordering of the guest cations and the associated stabilization of hydrogen bonds can give rise to a spontaneous polarization. aps.orgaps.org

For example, dimethylammonium manganese formate is known to exhibit a low-temperature ferroelectric transition, which is caused by the ordering of hydrogen bonds. rsc.orgnih.gov Compounds of the general formula [(CH₃)₂NH₂][M(HCOO)₃] (where M can be Mn) are known to be multiferroic. rsc.org The structural phase transitions in these materials, driven by the ordering of the DMA⁺ cations, are responsible for their ferroelectric properties. acs.org While many of these materials exhibit relatively low spontaneous polarization and Curie temperatures, they are of significant interest for their multifunctional properties. aps.orgaps.org

Pyroelectric Measurements

Pyroelectric measurements are a crucial tool for characterizing the electrical properties of manganese formate frameworks, particularly for identifying ferroelectric phase transitions. These measurements detect the flow of current generated by a change in the material's spontaneous polarization with temperature.

In the case of the perovskite metal-organic framework [(CH3)2NH2]Mn(HCOO)3, a sharp first-order ferroelectric phase transition is observed at a Curie temperature (Tc) of approximately 192 K. researchgate.net This transition is directly linked to the ordering of hydrogen bonds within the structure. researchgate.netnih.govcambridge.org Pyroelectric measurements performed on this compound under a poling electric field of 7.7 kV/cm reveal a significant pyroelectric effect accompanying this sharp phase transition. researchgate.net A peak pyroelectric coefficient of 5.16 × 10⁻² C/m²·K is detected at the transition temperature, confirming the ferroelectric nature of the low-temperature phase. researchgate.net Such measurements are instrumental in confirming that the structural phase transition is associated with a change from a paraelectric to a ferroelectric state. researchgate.net

Structural Distortions and Framework Re-arrangements During Transitions

The phase transitions in manganese formate frameworks are fundamentally driven by the ordering of guest cations, such as dimethylammonium (DMA+) or formamidinium (FMD+), located within the cavities of the metal-formate structure. researchgate.netacs.orgnih.govnih.gov This ordering process induces significant structural distortions and rearrangements of the entire framework.

In the high-temperature phase, these organic cations are dynamically disordered. acs.orgnih.govnih.gov For instance, in [(CH3)2NH2]Mn(HCOO)3 (DMAMnF), the DMA+ cation flips between three equivalent positions, consistent with the high-symmetry rhombohedral (R-3c) space group. nih.gov As the temperature is lowered through the transition point, the thermal energy is no longer sufficient to overcome the hydrogen bonding between the cation and the framework, causing the cation to "freeze" into one of its preferential positions. nih.gov

This cation ordering is directly coupled to a deformation of the manganese-formate lattice. acs.orgnih.gov The framework contracts and distorts, leading to a lower-symmetry crystal structure. nih.gov In DMAMnF, this results in a transition from the paraelectric R-3c phase to a polar, ferroelectric Cc space group. nih.gov Similarly, the formamidinium-containing compound, [NH2-CH+-NH2][Mn(HCOO)3], undergoes a transition from a high-temperature R3̅c symmetry to a C2/c symmetry at lower temperatures, also driven by the ordering of the FMD+ cations. acs.orgnih.gov

These structural rearrangements affect the coordination environment of the manganese ions. For example, in [NH2-CH+-NH2][Mn(HCOO)3], the Mn2+ coordination sphere changes from a distorted trigonal geometry to a distorted octahedron during the phase transition. acs.org Under the influence of high pressure, DMAMnF also exhibits a crystal-to-crystal transition where the distortion of the formate cage leads to the ordering of the disordered hydrogen bonds and a rearrangement of the DMA+ cation. nih.gov

The following table summarizes the structural changes observed in different manganese formate frameworks during their phase transitions.

| Compound | High-Temperature Phase (Symmetry) | Low-Temperature Phase (Symmetry) | Transition Temperature (K) | Primary Mechanism |

| [(CH3)2NH2]Mn(HCOO)3 | Rhombohedral (R-3c) | Monoclinic (Cc) | ~192 K | Order-disorder of DMA+ cations |

| [NH2-CH+-NH2]Mn(HCOO)3 | Rhombohedral (R3̅c) | Monoclinic (C2/c) | ~335 K | Order-disorder of FMD+ cations |

Magnetic Properties and Phenomena

Antiferromagnetic Interactions at Varying Temperatures

Manganese formate (B1220265) frameworks typically exhibit paramagnetic behavior at high temperatures, transitioning to an antiferromagnetically ordered state at a characteristic low temperature, known as the Néel temperature (TN). At temperatures above TN, the magnetic susceptibility follows the Curie-Weiss law, indicating the presence of localized magnetic moments on the Mn(II) ions that are weakly interacting. The negative value of the Weiss constant (θ) derived from Curie-Weiss fits signifies the dominance of antiferromagnetic (AFM) interactions between the neighboring Mn(II) centers. aps.orgnih.gov These interactions are mediated by the formate ligands through a superexchange mechanism. aps.org

For instance, in the dense metal-organic framework Na[Mn(HCOO)₃], bulk thermodynamic measurements show Curie-Weiss behavior for temperatures above 2 K, with an antiferromagnetic coupling strength (J) of approximately 1 K. aps.org Similarly, a series of NaCl-type frameworks templated by alkylammonium, [AmineH⁺][Mn(HCOO)₃⁻], all exhibit long-range antiferromagnetism below 9 K. researchgate.net In another example, Na₃[Mn₃(HCOO)₉], magnetic susceptibility measurements confirm antiferromagnetic interactions at high temperatures. acs.org The strength of these AFM interactions can be significant, as seen in some manganese-based magnetoplumbites where large negative Curie-Weiss temperatures (θCW) of -152 K and -222 K indicate strong spin-spin coupling. nih.gov The transition from a paramagnetic to an antiferromagnetic ground state is a hallmark of these materials. nih.gov

| Compound | Magnetic Behavior | Key Parameters | Reference |

|---|---|---|---|

| Na[Mn(HCOO)₃] | Curie-Weiss behavior above 2 K | J ≈ 1 K | aps.org |

| [AmineH⁺][Mn(HCOO)₃⁻] Series | Long-range antiferromagnetism | TN < 9 K | researchgate.net |

| Na₃[Mn₃(HCOO)₉] | Antiferromagnetic interactions at high temperature | N/A | acs.org |

Field-Dependent Magnetic Behavior at Low Temperatures

Below the Néel temperature, the magnetic properties of manganese formate compounds become highly sensitive to the strength of the applied external magnetic field. A variety of field-induced phenomena have been observed, demonstrating the complex interplay between the applied field, the antiferromagnetic exchange interactions, and the magnetic anisotropy of the system.

In Na₃[Mn₃(HCOO)₉], the magnetic behavior is strongly field-dependent below 40 K. acs.org When a magnetic field higher than 1.0 kOe is applied, only the underlying antiferromagnetic interactions are apparent. However, for fields below 1.0 kOe, the magnetic susceptibility shows irreversible behavior, with distinct maxima suggesting a more complex magnetic state. acs.org

A common field-induced phenomenon in these materials is a "spin-flop" transition. This occurs in an antiferromagnet when a sufficiently strong magnetic field is applied along the easy axis of magnetization. The magnetic moments of the sublattices, which are normally antiparallel, abruptly reorient to a configuration nearly perpendicular to the applied field. A spin-flop transition is observed in the [AmineH⁺][Mn(HCOO)₃⁻] frameworks at relatively low fields. researchgate.net

In some cases, a field-induced transition from an antiferromagnetic state to a paramagnetic or weakly ferromagnetic state, known as metamagnetism, is observed. mdpi.comscispace.com This is characterized by a sigmoidal shape in the magnetization versus field (M vs. H) curve below the transition temperature. scispace.com For one-dimensional Mn(II) compounds, this transition can be seen at temperatures below TN, where the weak interchain antiferromagnetic interactions that align the net moments antiparallel are overcome by the external field. mdpi.com At 1.8 K, a critical field (HC) of about 0.48 kOe was required to induce this transition. mdpi.com

| Compound/System | Phenomenon | Conditions | Reference |

|---|---|---|---|

| Na₃[Mn₃(HCOO)₉] | Field-dependent susceptibility | Below 40 K; behavior changes above/below 1.0 kOe | acs.org |

| [AmineH⁺][Mn(HCOO)₃⁻] | Spin-flop transition | Low applied fields | researchgate.net |

| 1D Mn(II)-azido chain | Metamagnetism | Below TN (3.4 K); HC ≈ 0.48 kOe at 1.8 K | mdpi.com |

Weak Ferromagnetism and Spin Canting Phenomena

While the primary magnetic interaction in manganese formate is antiferromagnetic, many of these compounds exhibit a small net magnetic moment at low temperatures, a phenomenon known as weak ferromagnetism. This behavior arises not from parallel alignment of spins (as in ferromagnetism), but from a slight canting or tilting of the antiferromagnetically coupled spins, so they are not perfectly antiparallel. mdpi.com This non-collinear arrangement results in an uncompensated magnetic moment. researchgate.netmdpi.com

The primary mechanism responsible for spin canting in these materials is the Dzyaloshinskii-Moriya (DM) interaction. researchgate.net This antisymmetric exchange interaction is allowed in crystal structures that lack a center of inversion between the magnetic ions. The presence of noncentrosymmetric structural elements, such as the syn-anti coordination mode of formate bridges linking Mn sites in Na₃[Mn₃(HCOO)₉], can permit the DM interaction and lead to spin canting. acs.org In other cases, single-ion magnetic anisotropy can also contribute to this effect. mdpi.com

The onset of weak ferromagnetism is often marked by a sharp increase in magnetization at a critical temperature (TC) and a divergence between zero-field-cooled (ZFC) and field-cooled (FC) magnetization curves. For example, a 2D cobalt(II) coordination polymer, which serves as a structural analogue, shows weak ferromagnetism with a TC of 12 K, attributed to spin canting. mdpi.com The manganese compound [Mn(N₃)₂(dmbpy)] displays spin-canted antiferromagnetic ordering with a Néel temperature of 3.4 K. mdpi.com The resulting weak ferromagnetic correlations are due to the local spins on the manganese chains being canted rather than perfectly antiparallel. mdpi.com

Magnetic Frustration in Specific Lattice Arrangements

Magnetic frustration is a critical feature in certain manganese formate frameworks, arising when the geometric arrangement of magnetic ions prevents the simultaneous satisfaction of all antiferromagnetic interactions. This typically occurs in lattices based on triangular or tetrahedral arrangements of magnetic centers. acs.orgacs.org

A prominent example is Na[Mn(HCOO)₃], where the Mn(II) ions decorate a trillium lattice, which is a chiral network of corner-sharing triangles. aps.orgresearchgate.net This geometry is intrinsically predisposed to frustration. aps.orgresearchgate.net The hallmarks of geometric frustration are observed in this compound, including the suppression of the Néel temperature far below the value expected based on the strength of the magnetic interactions. aps.org The triangular Mn₃ building blocks in Na₃[Mn₃(HCOO)₉] also lead to a high degree of frustration, contributing to its complex non-collinear antiferromagnetism and irreversible magnetic behavior. acs.org

Frustration is not limited to formate frameworks. Other manganese-based materials with Kagome, triangular, and puckered honeycomb sublattices also exhibit strong magnetic frustration. nih.gov The consequence of frustration is often the absence of long-range magnetic ordering down to very low temperatures, despite strong AFM interactions, and the potential for exotic ground states like spin liquids. aps.orgnih.gov

Correlation of Magnetic Properties with Crystal Structure and Chirality

The magnetic properties of manganese formates are deeply intertwined with their specific crystal structures. The geometry of the Mn-O-C-O-Mn superexchange pathway, determined by the coordination mode of the formate ligand (e.g., syn-anti vs. anti-anti), directly influences the strength and nature of the magnetic coupling. researchgate.netacs.org

Chirality, or the absence of mirror symmetry in the crystal structure, plays a particularly important role. Many magnetically interesting manganese formates crystallize in chiral space groups, such as the cubic P2₁3 group for Na₃[Mn₃(HCOO)₉] and Na[Mn(HCOO)₃], or the hexagonal P6₃22 group for [NH₄][Mn(HCOO)₃]. aps.orgresearchgate.netacs.org The absence of an inversion center in these chiral structures is a key prerequisite for the Dzyaloshinskii-Moriya interaction, which in turn is the origin of spin canting and weak ferromagnetism. researchgate.netacs.org

The chirality of the crystal structure can be imposed by the arrangement of the formate ligands around the metal ions. researchgate.net This structural chirality can couple to the magnetic order, leading to the formation of chiral magnetic textures, such as helical spin arrangements. researchgate.net The interplay between magnetism and structural chirality can also lead to multifunctional properties, such as the coexistence of magnetic and electric orderings observed in the [NH₄][M(HCOO)₃] family, making them potential multiferroic materials. researchgate.net The trillium lattice found in Na[Mn(HCOO)₃] is an example of a chiral network that is predisposed to geometric frustration, directly linking the crystal structure's chirality to this specific magnetic phenomenon. aps.orgresearchgate.net

Chemical Reactivity and Catalytic Applications

Formate (B1220265) Dehydrogenation for Hydrogen Storage and Release

The dehydrogenation of formate is the reverse reaction of (bi)carbonate hydrogenation and is a critical step in releasing stored hydrogen. Manganese catalysts are also active in this process, providing a complete cycle for hydrogen storage and release.

The development of catalysts for formic acid dehydrogenation (FAD) has traditionally focused on noble metals. However, due to their cost and scarcity, there is a significant research effort to develop efficient catalysts based on earth-abundant, non-noble metals like manganese. researchgate.netrsc.org Various phosphine-free manganese catalysts have shown activity and stability in the dehydrogenation of formic acid. rsc.org

One of the most promising manganese catalysts, Mn(pyridine-imidazoline)(CO)₃Br, has demonstrated the ability to produce over 14 liters of a H₂/CO₂ mixture and remain stable for more than three days. rsc.org In the absence of additives, the manganese complex Mn-2 achieved a hydrogen yield of 74% with 94.5% purity. nih.gov The introduction of amino acid additives, such as lysine, can further enhance the process, leading to a quantitative yield of hydrogen with over 99% purity. nih.gov In contrast, other amino acids like arginine or histidine resulted in a significant drop in hydrogen yield. nih.gov

Table 2: Effect of Amino Acid Additives on Hydrogen Yield from Potassium Formate Dehydrogenation

| Additive | H₂ Yield (%) |

|---|---|

| None | 74 |

| Lysine | >99 |

| Arginine | Significantly lower |

| Histidine | Significantly lower |

Conditions: formate (5.0 mmol), Mn-2 (5 μmol), additive (5.0 mmol), H₂O/THF (5/5 mL), 90 °C, 12 h. nih.govresearchgate.net

Understanding the mechanism of manganese-catalyzed formate dehydrogenation is crucial for the rational design of more efficient catalysts. Mechanistic studies, including kinetic experiments, Kinetic Isotope Effect (KIE) analysis, and in situ observations, have provided valuable insights into the catalytic cycle. rsc.org

Computational studies using Density Functional Theory (DFT) have been employed to unravel the complete mechanistic landscape. acs.org These studies have shown that the reaction proceeds through a stepwise mechanism involving the formation of a manganese-formate intermediate. acs.org The rate-determining step in the dehydrogenation process is the β-hydride elimination from this intermediate. researchgate.netacs.org DFT calculations have estimated the activation energy barrier for this step to be 19.0 kcal/mol. acs.org

Kinetic experiments have indicated that the reaction order is 1 for both the manganese catalyst and the formate, suggesting that one molecule of each is involved in the catalytic cycle and ruling out a dimer-type mechanism. rsc.org In situ observations and NMR labeling experiments have further elucidated the proposed catalytic cycle. rsc.org These comprehensive mechanistic investigations are instrumental in advancing the development of manganese-based catalysts for practical hydrogen storage applications. acs.org

Oxidation Reactions Involving Manganese(II) Formate

Manganese(II) formate can participate in abiotic oxidation-reduction reactions. A notable example is its reaction with permanganate (B83412) (MnO₄⁻), a strong oxidizing agent. In this reaction, the formate ion acts as a reductant. Studies on the reaction between permanganate and various reductants in alkaline solutions have shown that formate reacts the quickest. pnnl.govresearchgate.net

The reaction proceeds in a stepwise manner. First, the formate rapidly reduces the purple permanganate, where manganese is in the +7 oxidation state (Mn(VII)), to the green manganate (B1198562) ion (MnO₄²⁻), where manganese is in the +6 oxidation state (Mn(VI)). pnnl.govresearchgate.net Subsequently, the manganate is further reduced to manganese(IV) dioxide (MnO₂), a dark brown precipitate. pnnl.govresearchgate.net Throughout this process, the formate is oxidized to carbonate and water. pnnl.govresearchgate.net

The general process for the reduction of permanganate in different pH environments can be summarized as follows:

Acidic Solution: MnO₄⁻ is reduced to the pale pink Mn²⁺ ion. wikipedia.orgyoutube.com

Neutral Solution: MnO₄⁻ is reduced to brown manganese dioxide (MnO₂). wikipedia.orgyoutube.com

Alkaline Solution: MnO₄⁻ is reduced to the green manganate ion (MnO₄²⁻). wikipedia.orgyoutube.com

The oxidation of Mn(II) is a significant biogeochemical process that can be mediated by a diverse range of microorganisms, including filamentous fungi. pnas.orgpnas.org While abiotic oxidation of Mn(II) by oxygen is thermodynamically favorable, it is kinetically slow. frontiersin.orgstanford.edu Microbial activity can accelerate this process by up to five orders of magnitude, suggesting that most environmental manganese oxides are formed through biological processes. stanford.edunih.gov

Among fungi, many species belonging to the phylum Ascomycota are known to oxidize Mn(II) to Mn(III/IV) oxides. pnas.org One of the key mechanisms identified involves the production of extracellular superoxide (B77818) (O₂⁻), a reactive oxygen species. pnas.orgpnas.org Research on the ascomycete fungus Stilbella aciculosa has shown that it oxidizes Mn(II) by producing superoxide during asexual reproduction. pnas.orgpnas.org The formation of Mn oxides is observed to be colocalized with superoxide and hydrogen peroxide at the base of the fungal reproductive structures. pnas.org This oxidation process is inhibited by superoxide scavengers, confirming the central role of this reactive oxygen species. pnas.orgpnas.org